molecular formula C17H24O2 B2752486 2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 470692-43-4

2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B2752486
CAS RN: 470692-43-4
M. Wt: 260.377
InChI Key: SGISQVBZQSXLCD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol is a type of organic compound that belongs to the class of bicyclic compounds . It has a molecular formula of C7H12O . Another compound, 7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPT-1-YL, has a molecular weight of 389.536 .


Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol” are not available, there are general methods for synthesizing similar compounds. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of 2-Heptanol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, the acetates of -2-methyl–bicyclo[2.2.1]heptan-2-ol, -2-methyl–bicyclo-[2.2.1]heptan-2-ol, and 1-methyl–bicyclo[2.2.1]heptan-2-ol have been pyrolysed at several temperatures and the product distribution determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods. For example, Bicyclo[2.2.1]heptan-2-ol has a molecular weight of 112.1696 .

Scientific Research Applications

Chemical Reactions and Structures

  • The molecule has been studied for its behavior in strong acid, revealing mechanisms like elimination-addition and collapse to monocyclic allylic cations, as evidenced by 13C N.M.R. spectra (Coxon & Steel, 1979).

Chiral Complexes and Ligands

  • It serves as a chiral ligand, forming complexes with n-butyllithium and dimethylzinc. The crystal structures of these complexes provide insights into stereochemistry and ligand behavior (Goldfuss, Khan, & Houk, 1999).

Enantioselectivity in Chemical Synthesis

  • Derivatives of this compound have been used to increase enantioselectivities and reactivities in chemical reactions, such as diethylzinc additions to benzaldehyde. The structural modifications and their effects on reaction outcomes are significant (Goldfuss, Steigelmann, & Rominger, 2000).

Atropisomerism Studies

  • The compound contributes to understanding atropisomerism, where specific configurations influence the stability and properties of the molecules, as observed in X-ray crystal structures and computational evaluations (Goldfuss & Rominger, 2000).

Prostaglandin Analogs Synthesis

Organic Synthesis and Catalysis

  • The compound has been explored in the context of organic synthesis, particularly in the formation of chiral complexes, which are crucial in catalytic processes and the creation of enantiomerically pure substances (Nevalainen & Nevalainen, 2001).

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-15(2)12-9-10-16(3,11-12)17(15,18)13-7-5-6-8-14(13)19-4/h5-8,12,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGISQVBZQSXLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1(C3=CC=CC=C3OC)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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